N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactionsCommon reagents include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain enzymes
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes such as cell cycle progression and apoptosis . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazole-based compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific structural features, such as the combination of the pyrazolo[1,5-a]pyrazine core with the pyrrolidin-1-yl and 2,4-dimethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-12-25-17(19(21-13)24-8-4-5-9-24)11-16(23-25)20(26)22-15-7-6-14(27-2)10-18(15)28-3/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTRWKVNOWUFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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